Butanoic acid, 3,4-dihydroxy-, (3R)- is an organic compound classified as a hydroxy acid. It features two hydroxyl groups attached to a butanoic acid backbone, specifically at the 3 and 4 positions. This compound is significant in various biochemical processes and serves as a precursor in organic synthesis. Its structure allows it to participate in multiple chemical reactions, making it a valuable compound in both research and industrial applications.
Butanoic acid, 3,4-dihydroxy-, (3R)- can be sourced from natural metabolic pathways, particularly in human metabolism where it acts as a urinary metabolite. It is related to butyric acid, which is a short-chain fatty acid known for its role in gut health and cellular metabolism . The compound is categorized under hydroxy acids due to the presence of hydroxyl functional groups, which impart unique reactivity and solubility characteristics.
The synthesis of butanoic acid, 3,4-dihydroxy-, (3R)- can be accomplished through various methods:
The molecular structure of butanoic acid, 3,4-dihydroxy-, (3R)- can be represented as follows:
Butanoic acid, 3,4-dihydroxy-, (3R)- can undergo various chemical reactions:
The mechanism of action for butanoic acid, 3,4-dihydroxy-, (3R)- involves its interaction with biological targets:
Butanoic acid, 3,4-dihydroxy-, (3R)- has several scientific applications:
(3R)-3,4-Dihydroxybutanoic acid (3,4-DHBA) is not naturally abundant in microbial systems, necessitating engineered biosynthetic pathways for its production. Two primary approaches have been developed for microbial synthesis:
Xylose-Based Pathway: A novel five-step pathway in Escherichia coli utilizes D-xylose as the carbon source via non-phosphorylative metabolism. This pathway involves key enzymes including xylose dehydrogenase (XylB), xylonolactonase (XylC), and xylonate dehydratase (XylD), culminating in 2-keto-3-deoxyxylonate conversion to 3,4-DHBA by an aldolase (e.g., E. coli YagE). Optimized strains achieved titers of 1.27 g/L in shake flasks—the highest reported yield for this compound [2].
Acetyl-CoA/Glycolyl-CoA Condensation Pathway: An alternative platform employs acetyl-CoA and glycolyl-CoA condensation catalyzed by the broad-substrate thiolase BktB (from Ralstonia eutropha). The resulting 4-hydroxy-3-ketobutanoyl-CoA undergoes stereospecific reduction by NADPH-dependent 3-ketoacyl-CoA reductase (PhaB) to yield (3R)-3,4-dihydroxybutyryl-CoA, hydrolyzed to free 3,4-DHBA by thioesterase TesB. Glycolyl-CoA is generated from exogenous glycolate via propionyl-CoA transferase (Pct) [10].
Table 1: Engineered Prokaryotic Systems for 3,4-DHBA Production
Host Organism | Carbon Source | Key Enzymes | Maximum Titer | Chirality |
---|---|---|---|---|
E. coli | D-Xylose | XylB, XylC, XylD, YagE | 1.27 g/L | (3R) |
E. coli | Glycolate + Glucose | Pct, BktB, PhaB, TesB | 0.89 g/L | (3R) |
3,4-DHBA is a diagnostic biomarker in succinic semialdehyde dehydrogenase (SSADH) deficiency, a rare autosomal recessive disorder (OMIM #271980) caused by mutations in ALDH5A1. This enzyme catalyzes the oxidation of succinic semialdehyde (SSA) to succinate in the GABA degradation pathway. SSADH deficiency disrupts this step, leading to accumulation of SSA and its reduction product γ-hydroxybutyrate (GHB). 3,4-DHBA forms spontaneously via aldol condensation of SSA or through enzymatic side reactions [1] [3].
Pathophysiological Consequences:
Table 2: Biomarkers in SSADH Deficiency
Biomarker | Normal Concentration | SSADH Deficiency Concentration | Sample Type |
---|---|---|---|
3,4-DHBA | <7 mmol/mol creatinine | 100–1200 mmol/mol creatinine | Urine |
GHB | 0–2 µmol/L | 100–850 µmol/L | CSF |
GABA | 0.1–0.5 µmol/L | 2–10 µmol/L | CSF |
Metabolic flux analysis (MFA) reveals conserved and divergent roles for 3,4-DHBA across species:
Microbial Systems:In engineered E. coli, ¹³C-tracing demonstrates glycolate-dependent 3,4-DHBA synthesis consumes >30% of glycolyl-CoA flux. The pathway competes with endogenous acetyl-CoA sinks (e.g., TCA cycle, fatty acid synthesis). Disrupting competing pathways (e.g., ackA-pta for acetate production) increases 3,4-DHBA yield by 40% [2] [10].
Eukaryotic Systems:
Table 3: Metabolic Flux Differences in 3,4-DHBA Synthesis
**Organism/Context | Primary Carbon Source | Key Enzymes/Drivers | Functional Role |
---|---|---|---|
Engineered E. coli | Glycolate/Xylose | Pct, BktB, PhaB | Biomanufacturing platform |
IDH-mutant AML cells | Glucose/Glutamine | Mutant IDH1/2 | Oncometabolite precursor |
SSADH-deficient neurons | GABA | Spontaneous aldol condensation | Neurotoxic biomarker |
Compounds Mentioned in Article
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